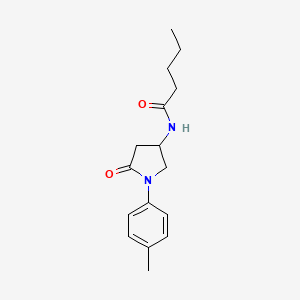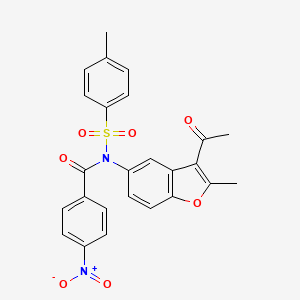![molecular formula C5H14Cl2N2 B2866587 [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride CAS No. 217093-89-5](/img/structure/B2866587.png)
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have promising anticancer activity by selectively targeting cancer cells that rely on overactive RNA polymerase I.
作用机制
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. Cancer cells with overactive RNA polymerase I are particularly sensitive to this compound, as it disrupts their ability to produce the ribosomes necessary for cell growth and proliferation. The exact mechanism of action of this compound is still being studied, but it is believed to involve interactions with specific DNA sequences and protein factors involved in RNA polymerase I transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells, including cell cycle arrest, apoptosis, and changes in gene expression. It has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, more research is needed to fully understand the long-term effects of this compound on normal cells and organs.
实验室实验的优点和局限性
One advantage of [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride is its selectivity for cancer cells with overactive RNA polymerase I, which makes it a promising candidate for targeted therapy. However, this compound can also have off-target effects on other RNA polymerases and DNA repair pathways, which can complicate its use in lab experiments. In addition, this compound can be difficult to work with due to its low solubility and stability, which can limit its use in certain assays and experiments.
未来方向
Future research on [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride should focus on further elucidating its mechanism of action and optimizing its use in combination therapy with other chemotherapy agents. In addition, more studies are needed to fully understand the long-term effects of this compound on normal cells and organs, as well as its potential for resistance development. Finally, this compound may have potential applications beyond cancer therapy, such as in the treatment of certain genetic disorders and viral infections.
合成方法
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride can be synthesized through a multistep process involving the reaction of 2-cyano-3-(dimethylamino)propylamine with cyclopropylcarboxaldehyde, followed by reduction and hydrochloride salt formation. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized by various analytical techniques.
科学研究应用
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride has been extensively studied for its anticancer activity, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has been shown to selectively target cancer cells that rely on overactive RNA polymerase I, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to sensitize cancer cells to other chemotherapy agents, making it a promising candidate for combination therapy.
属性
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-2-4-1-5(4)3-7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFAWHWAKPTGEL-RSLHMRQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


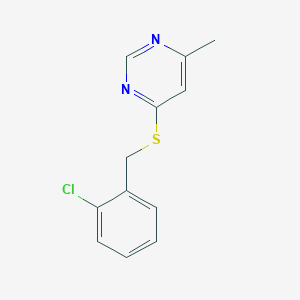
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)
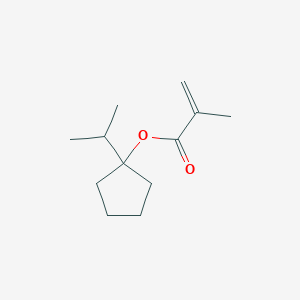
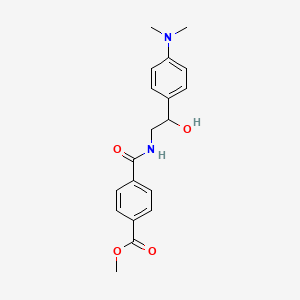
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2866512.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866517.png)
![N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2866518.png)
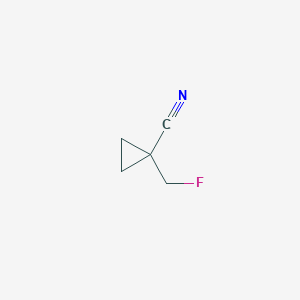
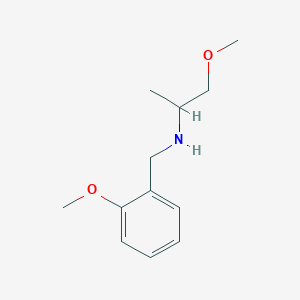
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2866524.png)
